n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide

Catalog No.
S610137
CAS No.
77377-52-7
M.F
C9H18F3NOSi
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacet...

CAS Number

77377-52-7

Product Name

n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide

IUPAC Name

N-[tert-butyl(dimethyl)silyl]-2,2,2-trifluoro-N-methylacetamide

Molecular Formula

C9H18F3NOSi

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C9H18F3NOSi/c1-8(2,3)15(5,6)13(4)7(14)9(10,11)12/h1-6H3

InChI Key

QRKUHYFDBWGLHJ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)N(C)C(=O)C(F)(F)F

Synonyms

N-[(1,1-Dimethylethyl)dimethylsilyl]-2,2,2-trifluoro-N-methylacetamide; N-Methyl-N-(tert-butyldimethylsilyl)-1,1,1-trifluoroacetamide; N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide;

Canonical SMILES

CC(C)(C)[Si](C)(C)N(C)C(=O)C(F)(F)F

Derivatizing Agent in Analytical Chemistry:

MTBSTFA is widely used as a derivatizing agent in analytical chemistry, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Its primary function is to convert various functional groups into more volatile and thermally stable derivatives, improving their separation and detection in these techniques.

  • GC Analysis of Amino Acids: MTBSTFA derivatizes primary and secondary amines in amino acids, forming trimethylsilyl (TMS) derivatives. This conversion enhances the volatility and detectability of amino acids by GC, facilitating their analysis in complex biological samples. Source: Sigma-Aldrich, "N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide 97%":
  • GC-MS Analysis of Hydroxylated Fluorenes: MTBSTFA derivatizes hydroxyl groups (-OH) in hydroxylated fluorenes, converting them into trimethylsilyl (TMS) ethers. This derivatization increases the volatility and improves the separation of these compounds in GC, enabling their identification and characterization by GC-MS. Source: Sigma-Aldrich, "N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide 97%":

Silylating Agent for Functional Group Protection and Modification:

MTBSTFA functions as an efficient silylating agent for various functional groups, offering temporary protection or facilitating chemical modifications.

  • Silylation of Alcohols, Thiols, Phenols, and Carboxylic Acids: MTBSTFA reacts with these functional groups to form the corresponding trimethylsilyl (TMS) derivatives. This silylation process protects these groups from unwanted reactions during subsequent synthetic steps. The TMS groups can be readily removed under controlled conditions to regenerate the original functional groups. Source: Sigma-Aldrich, "N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide 97%":
  • Silylation of Amines and Amides: MTBSTFA can also silylate primary and secondary amines, forming N-trimethylsilyl derivatives. While less common than the applications mentioned above, this silylation can be employed for specific purposes in organic synthesis. Source: Sigma-Aldrich, "N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide 97%":

N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide is a chemical compound with the molecular formula C₉H₁₈F₃NOSi and a molecular weight of 241.33 g/mol. It is commonly referred to as MTBSTFA. This compound appears as a colorless to almost colorless clear liquid and is known for its role as a silylating agent in various

  • Flammability: Flammable liquid and vapor.
  • Toxicity: May cause skin and eye irritation.
  • Hazards: MTBSTFA should be handled with proper personal protective equipment (PPE) including gloves, safety glasses, and a fume hood. It is important to work in a well-ventilated area and avoid contact with skin and eyes.

N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide is primarily utilized in chemical derivatization reactions. It acts as a silylating agent, which means it can react with hydroxyl and amine groups in organic compounds to form silyl ethers or silyl amines. This transformation enhances the volatility and stability of the analytes, making them more suitable for analysis via GC-MS .

Typical Reactions Include:

  • Silylation of Alcohols: The reaction of alcohols with N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide produces silyl ethers, facilitating their detection in mass spectrometry.
  • Silylation of Amines: Similarly, amines can be converted into silyl amines, improving their chromatographic properties.

The synthesis of N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide typically involves the reaction of trifluoroacetic anhydride with N-tert-butyldimethylsilyl-N-methylamine. The general procedure includes:

  • Preparation: Combine N-methylamine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.
  • Silylation: Add trifluoroacetic anhydride to the mixture to facilitate the formation of N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide.
  • Purification: The product is then purified through distillation or chromatographic techniques to obtain high purity .

N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide finds extensive applications in analytical chemistry:

  • Gas Chromatography-Mass Spectrometry: It is widely used for the derivatization of polar compounds, enhancing their volatility and thermal stability for better analysis.
  • Environmental Analysis: The compound assists in the detection of trace levels of organic pollutants by improving the sensitivity of analytical methods.
  • Pharmaceutical Research: It is employed in drug development processes to analyze metabolites and active pharmaceutical ingredients .

Interaction studies involving N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide primarily focus on its role as a derivatizing agent. Research indicates that it effectively interacts with various functional groups, allowing for the characterization of complex mixtures in biological samples. Studies have shown that it can enhance the detection limits for certain analytes, making it invaluable in both environmental and clinical analyses .

Several compounds share structural similarities with N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideC₉H₁₈F₃NOSiStrongly enhances volatility for GC-MS analysis
N-MethyltrifluoroacetamideC₅H₆F₃NLacks silylation capability; used for direct analysis
N-tert-ButyldimethylchlorosilaneC₇H₁₈ClOSiChlorinated variant; used for different silylation reactions

The primary distinction lies in its enhanced ability to stabilize polar analytes through silylation, which is not as pronounced in other similar compounds .

Temperature and Reaction Time Considerations

MTBSTFA derivatization exhibits temperature-dependent reaction efficiency, with room temperature (25°C) identified as optimal for minimizing byproduct formation. Elevated temperatures (37–45°C) increase the likelihood of multi-silylation events due to reduced steric hindrance effects, particularly in nucleotides and hydroxylated polycyclic aromatic hydrocarbons [1] [3]. For instance, cytidine monophosphate derivatization at 45°C produced secondary products with multiple t-butyldimethylsilyl groups, complicating chromatographic resolution [1].

Reaction kinetics studies demonstrate near-complete derivatization within 5 minutes for nucleotide analogs, with extended durations (up to 40 minutes) offering no significant yield improvements [1]. This rapid equilibration contrasts with earlier protocols recommending 15-minute incubation periods, suggesting analyte-specific optimization is critical [2]. The discrepancy arises from variations in target functional groups—unhindered hydroxyls and amines react faster than sterically constrained sites [3].

Solvent Selection and Compatibility

Methanol-water mixtures dominate MTBSTFA reaction media, with water content critically influencing derivatization efficiency. Controlled experiments reveal ≤15% aqueous content maintains ≥80% relative response for nucleoside di-/triphosphates, while exceeding 20% water halves yields due to competitive silylation [1]. Non-polar solvents like acetonitrile improve silylation homogeneity for sterols and sugars but require rigorous anhydrous conditions [3].

Table 1: Solvent Compatibility Profiles for MTBSTFA Derivatization

Solvent SystemWater ToleranceIdeal AnalytesChromatographic Impact
Methanol-water (85:15)≤15%Nucleotides, amino acidsEnhanced C18 column retention [1]
Anhydrous acetonitrile0%Sterols, hindered phenolsReduced byproduct formation [3]
Pyridine-dimethylformamide0%Sugars, polyolsImproved silylation efficiency [5]

Catalyst Addition Effects

Incorporating 1% TBDMCS accelerates MTBSTFA reactions by neutralizing basic contaminants and activating silyl donor capacity. Catalyzed formulations achieve 98% derivatization efficiency for sterically hindered analytes like tertiary amines, compared to 72% efficiency in non-catalyzed reactions [2] [5]. The chlorosilane catalyst preferentially reacts with residual moisture, preserving MTBSTFA for target analytes—a critical advantage in biological matrices with inherent humidity [5].

Sample Matrix Considerations

Biological Matrix Preparation Techniques

Biological specimens require protein precipitation and phospholipid removal prior to MTBSTFA derivatization. Cold methanol extraction (4°C) effectively deproteinizes serum/plasma while maintaining nucleotide stability, achieving 92–97% recovery rates for adenosine triphosphate in cancer cell lysates [1]. Solid-phase extraction with mixed-mode sorbents (e.g., Oasis PRiME HLB) further reduces phospholipid interference by 89%, crucial for mass spectrometry compatibility [1].

Environmental Sample Processing Methods

Atmospheric aerosol analysis employs MTBSTFA derivatization after ultrasonic-assisted extraction with dichloromethane-methanol (2:1). This dual-solvent system extracts hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) with 78–85% efficiency while minimizing co-extraction of non-polar interferents [3]. Post-derivatization silica gel cleanup removes residual particulates, reducing matrix suppression effects in electron ionization GC-MS by 63% [3].

Complex Matrix Interference Mitigation

Ion-pairing agents like tributylamine (0.1% v/v) counteract anionic matrix effects in urine samples, improving silylation efficiency for dicarboxylic acids by 41% [3]. For lipid-rich matrices, enzymatic digestion with phospholipase A2 prior to derivatization reduces triglyceride-derived glycerol interference by 92%, as demonstrated in adipose tissue analyses [5].

Analytical Workflow Integration Strategies

Pre-analytical Processing Protocols

Automated liquid handlers enable standardized derivatization in 96-well plates, reducing inter-batch variability to <8% RSD. A typical workflow involves:

  • Aliquot 50 µL sample into polypropylene plate
  • Add 100 µL MTBSTFA + 1% TBDMCS reagent
  • Seal plate with PTFE-lined mats
  • Incubate 10 minutes at 25°C with 600 rpm orbital shaking
  • Direct injection into GC-MS or LC-MS systems [1] [5]

Automated Derivatization Systems

Robotic platforms like the Gerstel MultiPurpose Sampler integrate derivatization, injection, and column conditioning. Paired with ultra-fast GC (UFGC) columns, these systems achieve 98% carryover reduction between runs through thermal desorption cleaning at 320°C [5].

High-Throughput Application Designs

Parallel derivatization of 384 samples in 22 minutes is achievable using centrifugal evaporation systems (e.g., GeneVac HT-12) coupled with MTBSTFA vapor exposure. This gas-phase derivatization technique improves reproducibility (RSD 4.2%) compared to liquid-phase methods (RSD 7.8%) by eliminating pipetting variability [5].

Table 2: High-Throughput Derivatization Performance Metrics

ParameterManual ProcessingAutomated SystemImprovement
Samples/hour1224020x
Reagent consumption100 µL/sample25 µL/sample75% reduction
Temperature control±3°C±0.5°C83% tighter

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide

Dates

Modify: 2023-08-15

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